3-iodo-4,5-dimethoxy-N-methylbenzamide
Description
3-Iodo-4,5-dimethoxy-N-methylbenzamide is a benzamide derivative characterized by an iodine atom at the 3-position, methoxy groups at the 4- and 5-positions, and an N-methylamide functional group. The compound’s iodine substituent and electron-rich dimethoxy groups make it a valuable intermediate in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings .
Key applications include its use as a precursor in the synthesis of benzisoxazole derivatives for combinatorial libraries . Its reactivity is attributed to the iodine atom, which facilitates palladium-mediated bond formations, and the methoxy groups, which enhance solubility and influence regioselectivity in reactions.
Properties
IUPAC Name |
3-iodo-4,5-dimethoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO3/c1-12-10(13)6-4-7(11)9(15-3)8(5-6)14-2/h4-5H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURLCYPMMUWGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C(=C1)I)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4,5-dimethoxy-N-methylbenzamide typically involves the iodination of 4,5-dimethoxybenzamide. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite in an organic solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-iodo-4,5-dimethoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 4,5-dimethoxy-N-methylbenzamide.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 3-iodo-4,5-dimethoxybenzaldehyde or 3-iodo-4,5-dimethoxybenzoic acid.
Reduction: Formation of 4,5-dimethoxy-N-methylbenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-iodo-4,5-dimethoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-iodo-4,5-dimethoxy-N-methylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of iodine and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzamides
N,N-Diethyl-3-methylbenzamide (DEET)
- Structure : Contains a 3-methyl group and N,N-diethylamide substituents.
- Molecular Weight : 191.27 g/mol.
- Key Differences : Unlike 3-iodo-4,5-dimethoxy-N-methylbenzamide, DEET lacks iodine and methoxy groups but features a branched alkylamide chain.
- Applications: DEET is a widely used insect repellent, whereas this compound is primarily a synthetic intermediate.
N-Ethyl-2-(5'-hydroxy-1'-oxopentan-1'-yl)-3,5-dimethoxy-N-methylbenzamide
- Structure : Features a keto-hydroxypentyl side chain and dual N-ethyl/N-methyl groups.
- Molecular Weight : 323.39 g/mol.
- Synthesis : Low yield (10%) due to steric hindrance from the bulky side chain, highlighting the synthetic challenges compared to the more straightforward iodinated benzamide derivatives .
Iodo-Substituted Aromatic Compounds
3-Iodo-4,5-dimethoxybenzaldehyde
- Structure : Shares the 3-iodo-4,5-dimethoxy substitution pattern but replaces the N-methylamide with an aldehyde group.
- Physical Properties : Melting point 69–72°C, boiling point 134–137°C (0.8 Torr), and air/light sensitivity .
- Reactivity : The aldehyde group enables nucleophilic additions, whereas the amide in this compound supports cross-couplings. Both compounds serve as intermediates but in divergent reaction pathways.
3-(3-Iodo-4,5-dimethoxyphenyl)benzisoxazole (13)
- Structure : Benzisoxazole fused with the iodinated dimethoxyphenyl group.
- Synthesis : Prepared via Pd/Cu-catalyzed cross-couplings (e.g., Suzuki with aryl boronic acids, 41% yield).
- Applications : Used to generate combinatorial libraries, demonstrating how iodinated aromatic systems diversify molecular scaffolds .
Heterocyclic Derivatives
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide
- Structure : Incorporates a thioxo-oxadiazole heterocycle.
Key Findings
- Reactivity: The iodine atom in this compound enables versatile cross-coupling reactions, distinguishing it from non-halogenated benzamides like DEET.
- Stability : Methoxy groups may enhance solubility and stability compared to aldehyde-containing analogs (e.g., 3-iodo-4,5-dimethoxybenzaldehyde), which are air/light sensitive .
- Synthetic Utility : The compound’s role in generating benzisoxazole libraries underscores its value in drug discovery, contrasting with DEET’s direct bioapplication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
